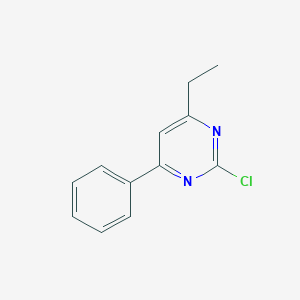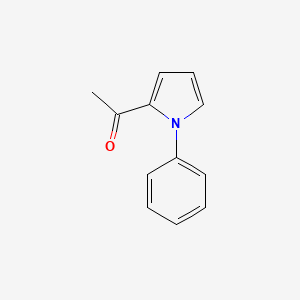
1-(1-Phenyl-1H-pyrrol-2-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 1-(1-Phenyl-1H-pyrrol-2-yl)ethan-1-one can be synthesized through several methods. One common method involves the reaction of 2-acetylpyrrole with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl group of 2-acetylpyrrole, followed by protonation to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps such as purification and crystallization to obtain the compound in high purity.
化学反应分析
Types of Reactions: 1-(1-Phenyl-1H-pyrrol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
1-(1-Phenyl-1H-pyrrol-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 1-(1-Phenyl-1H-pyrrol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways and altering cellular responses.
相似化合物的比较
2-Acetylpyrrole: A simpler analog without the phenyl group.
1-Phenyl-2-pyrrolidinone: A structurally related compound with a different functional group.
Phenylpyrrole: A compound with a phenyl group attached to the pyrrole ring but lacking the acetyl group.
Uniqueness: 1-(1-Phenyl-1H-pyrrol-2-yl)ethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
属性
CAS 编号 |
87574-15-0 |
|---|---|
分子式 |
C12H11NO |
分子量 |
185.22 g/mol |
IUPAC 名称 |
1-(1-phenylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C12H11NO/c1-10(14)12-8-5-9-13(12)11-6-3-2-4-7-11/h2-9H,1H3 |
InChI 键 |
DMHWPHCHFKLNDN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=CN1C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


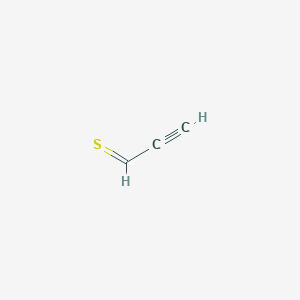
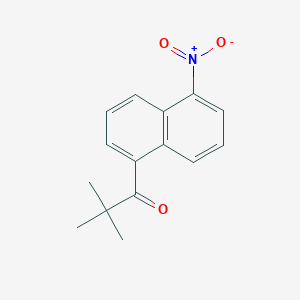
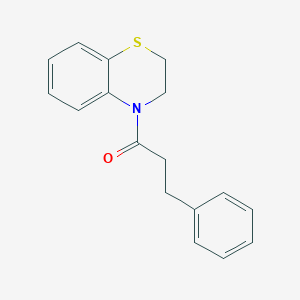



![Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate](/img/structure/B14404713.png)
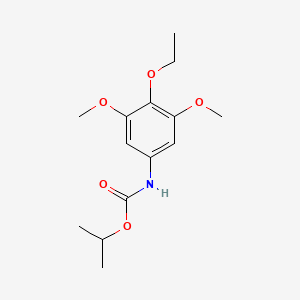
![[(5-Chloro-2-nitrophenyl)methylidene]propanedioic acid](/img/structure/B14404718.png)
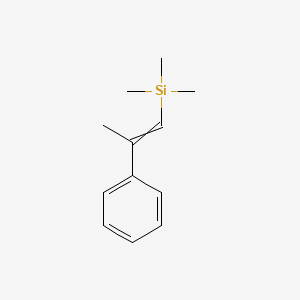
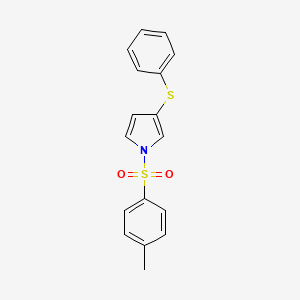
![N-(2-Ethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14404748.png)
![[(4aS,6R,7R,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate](/img/structure/B14404750.png)
